molecular formula C12H12F3NO B8788318 2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-

2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B8788318
M. Wt: 243.22 g/mol
InChI Key: WWXXUJAADIZIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-3’-trifluoromethylacrylophenone is a chemical compound known for its unique structural features and reactivity. It contains a dimethylamino group, a trifluoromethyl group, and an acrylophenone moiety, making it a versatile compound in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-3’-trifluoromethylacrylophenone typically involves the reaction of dimethylamine with a trifluoromethyl-substituted acrylophenone precursor. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-3’-trifluoromethylacrylophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-3’-trifluoromethylacrylophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and therapeutic potential .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C12H12F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-8H,1-2H3

InChI Key

WWXXUJAADIZIRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of 50 g. of m-trifluoromethylacetophenone and 50 ml. of dimethylformamide dimethylacetal is refluxed for 16 hours under anhydrous conditions and then evaporated in vacuo to a thick orange-red oil. Hexane is added, the mixture is chilled and the desired product is collected by filtration as yellow crystals, m.p. 60.5°-62° C.
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